molecular formula C13H16O3 B2925325 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1184558-92-6

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2925325
CAS RN: 1184558-92-6
M. Wt: 220.268
InChI Key: JPLFOUVBPIWOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone” is a chemical compound that is composed of a cyclopropyl group attached to the alpha carbon of an ethanone group, which is further substituted with a 3,4-dimethoxyphenyl group . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C13H16O3 . The structure includes a cyclopropyl group, an ethanone group, and a 3,4-dimethoxyphenyl group .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been shown to exhibit significant pharmacological activity against cancer, inflammation, and neurological disorders, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research involving 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone. One area of research could focus on the development of new derivatives of the compound with improved pharmacological activity and reduced toxicity. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify its cellular targets. Furthermore, the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease could be explored.

Synthesis Methods

The synthesis of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone can be achieved through a multi-step process involving several chemical reactions. One of the most common methods for synthesizing this compound involves the reaction of cyclopropylcarbinol with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to further reactions such as oxidation and reduction to obtain the final product.

Scientific Research Applications

1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant pharmacological activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, it has been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, it has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-6-3-9(8-13(12)16-2)7-11(14)10-4-5-10/h3,6,8,10H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFOUVBPIWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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